molecular formula C9H11ClN2O2S B1424075 N-Allyl-3-amino-4-chlorobenzenesulfonamide CAS No. 1220034-25-2

N-Allyl-3-amino-4-chlorobenzenesulfonamide

Cat. No. B1424075
M. Wt: 246.71 g/mol
InChI Key: RJOQNSQRKNLYMC-UHFFFAOYSA-N
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Description

N-Allyl-3-amino-4-chlorobenzenesulfonamide is a chemical compound with the molecular formula C9H11ClN2O2S . It has a molecular weight of 246.71 .


Molecular Structure Analysis

The molecular structure of N-Allyl-3-amino-4-chlorobenzenesulfonamide consists of a benzene ring substituted with an allyl group, an amino group, and a chlorobenzenesulfonamide group .

Scientific Research Applications

Chemical Reactions and Synthesis

  • N-Allyl-3-amino-4-chlorobenzenesulfonamide is involved in various chemical reactions. For instance, the reaction of N-chloro-N-sodium-p-chlorobenzenesulfonamide with allyl chloride in aqueous medium leads to the formation of N-chloro-N-(allyl)-p-chlorobenzenesulfonamide (Rybakova & Kiseleva, 1977).
  • Another study shows that N,N-dichloroarylsulfonamides, including those similar to N-Allyl-3-amino-4-chlorobenzenesulfonamide, readily add to unsaturated hydrocarbons by both radical and ionic mechanisms (Rybakova et al., 1970).

Photophysical Properties

  • The compound has been used in the synthesis of new dyes with interesting photophysical properties. A study synthesized derivatives including 4-Allylamino-N-4-aminobenzenesulfonamide-1,8-naphthalimide, demonstrating significant photoluminescence quantum yields (M. et al., 2019).

Ring-Closing Metathesis in Peptide Synthesis

  • N-Allyl-3-amino-4-chlorobenzenesulfonamide derivatives have been used in ring-closing metathesis for synthesizing cyclic peptidosulfonamides. This method yields cyclic compounds that can be incorporated into peptide sequences, hinting at extended-like structures (Brouwer & Liskamp, 2004).

Synthesis of Organic Compounds

  • The compound is also relevant in the synthesis of organic compounds, particularly in the context of allylation reactions. For instance, palladium-catalyzed N-allylation of unprotected amino acids with 1,1-dimethylallyl alcohol in water has been carried out using similar compounds (Hikawa & Yokoyama, 2011).

properties

IUPAC Name

3-amino-4-chloro-N-prop-2-enylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2S/c1-2-5-12-15(13,14)7-3-4-8(10)9(11)6-7/h2-4,6,12H,1,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOQNSQRKNLYMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Allyl-3-amino-4-chlorobenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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